

Bridging the Gap: Validating Experimental Efficacy of 1,6-Naphthyridines with Computational Insights

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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,6-naphthyridine

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A Comparative Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antiviral effects. The validation of these experimental findings through computational studies is a critical step in modern drug discovery, providing deeper insights into mechanism of action and guiding further optimization. This guide offers a comparative analysis of experimental and computational data for 1,6-naphthyridine derivatives targeting key oncogenic proteins, Fibroblast Growth Factor Receptor 4 (FGFR4) and mesenchymal-epithelial transition factor (c-Met).

Correlating In Vitro Activity with In Silico Predictions: A Tale of Two Kinases

The synergy between experimental screening and computational modeling is pivotal in accelerating the drug development pipeline. By predicting the binding affinity and mode of interaction of a ligand with its target protein, computational studies can rationalize observed biological activities and guide the synthesis of more potent and selective analogues. Here, we present a comparative overview of 1,6-naphthyridine derivatives that have been investigated through both experimental assays and molecular docking studies.

1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors

Aberrant signaling of FGFR4, a receptor tyrosine kinase, is a known driver in the progression of certain cancers, including colorectal cancer.[1] A novel series of 1,6-naphthyridine-2-one derivatives has been identified as potent and selective inhibitors of FGFR4.[1]

Experimental Validation: Compound 19g from this series has shown significant cytotoxic effects against various colorectal cancer cell lines and demonstrated substantial tumor inhibition in a HCT116 xenograft mouse model.[1] The experimental IC50 value, which represents the concentration of the drug required to inhibit 50% of the biological activity, provides a quantitative measure of its potency.

Computational Correlation: Molecular docking studies are employed to predict the binding affinity of these compounds to the ATP-binding pocket of FGFR4. The docking score, a theoretical estimation of the binding energy, can be correlated with the experimental IC50 values. A lower docking score generally indicates a more favorable binding interaction.

Compound ID	Experimental IC50 (nM) vs. FGFR4	Computational Docking Score (kcal/mol) vs. FGFR4 (PDB: 4XCU)[2]
19g	< 10 (Specific value not publicly available)[1]	Data not publicly available in a comparative format
Analogue 1	Data not publicly available	Data not publicly available
Analogue 2	Data not publicly available	Data not publicly available

Note: While specific comparative data for a series of analogues from a single public source is limited, the principle of correlating decreasing IC50 values with more negative docking scores is a standard practice in validating computational models.

1H-Imidazo[4,5-h][2][3]naphthyridin-2(3H)-one Derivatives as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is another crucial target in oncology, with its dysregulation implicated in various malignancies. A class of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-ones

has been identified as a new series of c-Met kinase inhibitors.[4]

Experimental Validation: Compound 2t from this series exhibited a promising c-Met kinase inhibitory activity with an IC50 of 2.6 μ M.[4] Further in vitro studies showed its effectiveness in inhibiting TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[4] Another derivative, 72a, from a different series of 1,6-naphthyridine compounds, also showed potent c-Met inhibition with an IC50 of 32 nM.

Computational Correlation: Structure-activity relationship (SAR) and molecular docking studies have been conducted on these compounds to understand their binding mode within the c-Met active site.[5] The computational results help to rationalize the observed potencies and guide the design of new derivatives.

Compound ID	Experimental IC50 vs. c-Met	Computational Docking Score (kcal/mol) vs. c-Met (PDB: 2RFS, 1R0P)[6]
2t	2.6 μ M[4]	Data not publicly available in a comparative format
72a	32 nM	Data not publicly available in a comparative format
Analogue 3	Data not publicly available	Data not publicly available

Note: The lack of a unified public dataset with both experimental and computational values for a series of 1,6-naphthyridine derivatives highlights the proprietary nature of much of this research. However, the cited studies confirm the use of both methodologies to validate their findings.

Experimental and Computational Protocols

To ensure the reproducibility and reliability of research findings, detailed methodologies are essential. Below are generalized protocols for the key experimental and computational techniques cited in the study of 1,6-naphthyridine derivatives.

Experimental Protocols

Cell Viability (MTT) Assay for Cytotoxicity:

- **Cell Seeding:** Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a density of 5×10^3 cells per well and incubated overnight.[\[7\]](#)
- **Compound Treatment:** Cells are treated with various concentrations of the 1,6-naphthyridine derivatives (e.g., 0 to 50 μ M) for a specified period (e.g., 48 hours).[\[7\]](#)
- **MTT Addition:** 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[\[7\]](#)
- **Formazan Solubilization:** The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[\[7\]](#)
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Kinase Inhibition Assay (General Protocol):

- **Reaction Setup:** The kinase reaction is typically performed in a buffer containing the recombinant human kinase (e.g., c-Met or FGFR4), a substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
- **Inhibitor Addition:** Serial dilutions of the 1,6-naphthyridine derivatives are added to the reaction mixture.
- **Reaction Initiation and Incubation:** The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined time.
- **Detection:** The amount of phosphorylated substrate is quantified using various methods, such as radioisotope detection (32 P-ATP) or fluorescence-based assays (e.g., TR-FRET).
- **Data Analysis:** The percentage of kinase inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

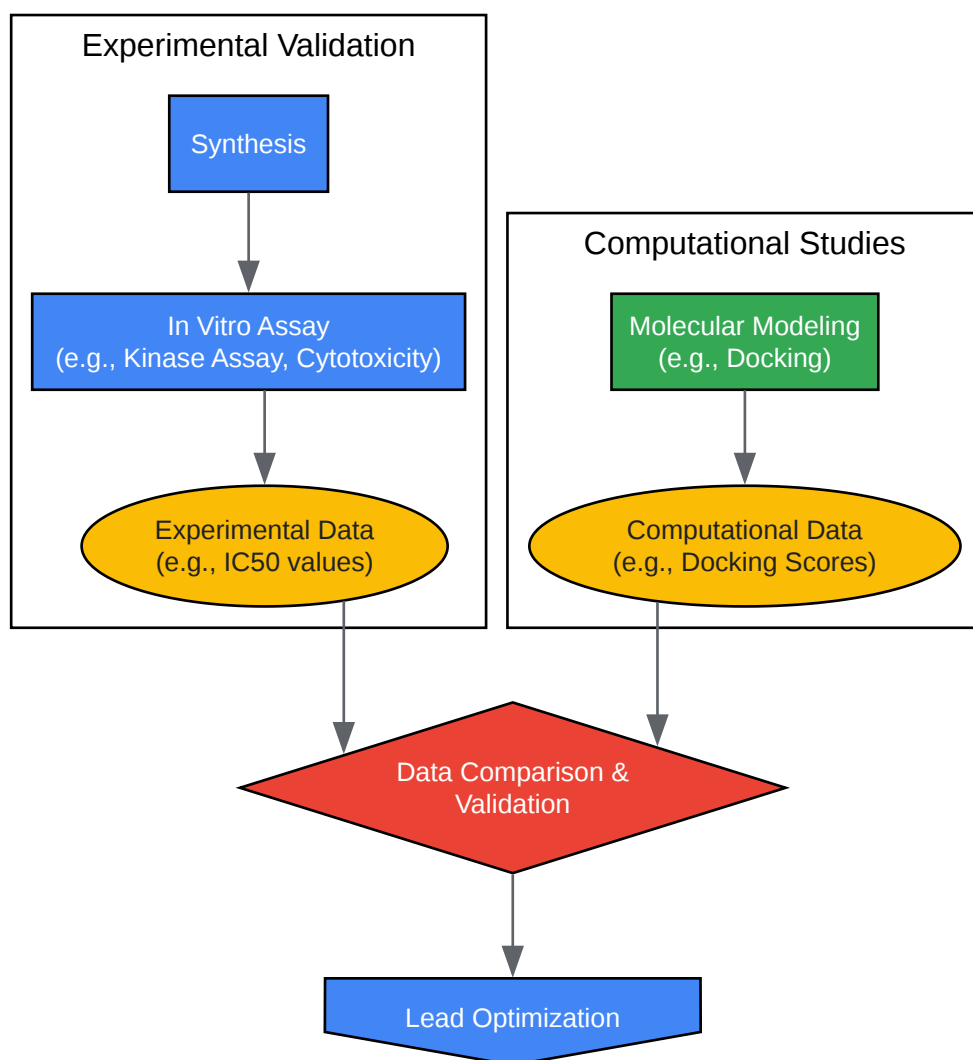
Computational Protocols

Molecular Docking (General Protocol):

- **Protein and Ligand Preparation:** The 3D crystal structure of the target protein (e.g., FGFR4 - PDB ID: 4XCU; c-Met - PDB ID: 2RFS) is obtained from the Protein Data Bank.^{[2][6]} The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the 1,6-naphthyridine derivatives are generated and optimized.
- **Grid Generation:** A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
- **Docking Simulation:** A molecular docking program (e.g., AutoDock, Schrödinger) is used to predict the binding poses of the ligands within the protein's active site. The algorithm explores various conformations and orientations of the ligand.
- **Scoring and Analysis:** The predicted binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein residues are analyzed to understand the binding mode.

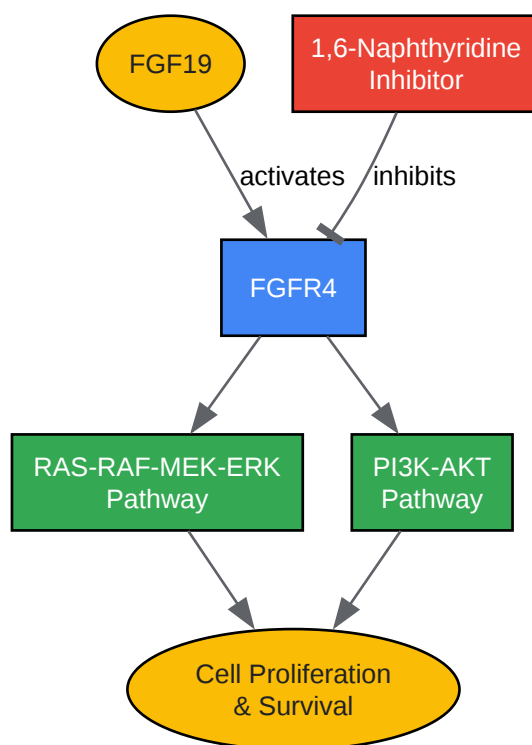
Visualizing the Mechanism: Signaling Pathways and Workflow

To provide a clearer understanding of the biological context and the research workflow, the following diagrams were generated using Graphviz.



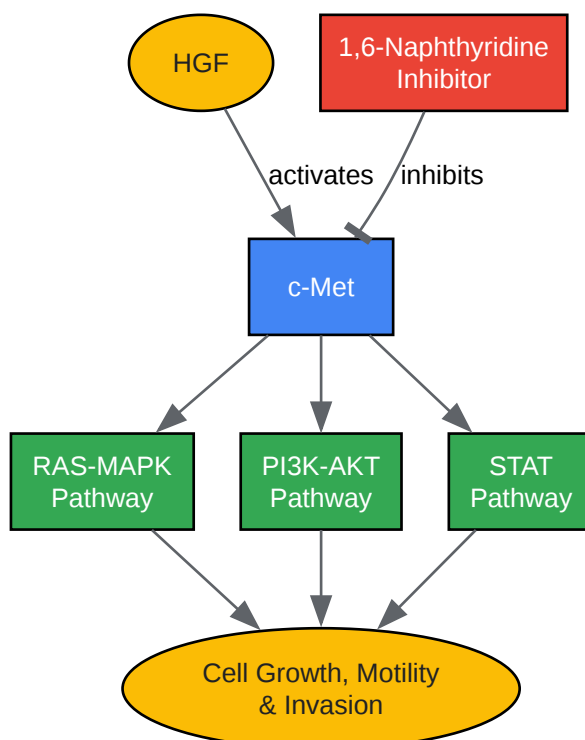
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Workflow for validating experimental results with computational studies.



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Simplified FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridines.



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Simplified c-Met signaling pathway and the inhibitory action of 1,6-naphthyridines.

Conclusion

The integration of experimental and computational approaches provides a robust framework for the discovery and development of novel 1,6-naphthyridine-based therapeutics. While experimental data remains the gold standard for determining biological activity, computational studies offer invaluable insights into the molecular interactions that drive these effects. This synergistic relationship allows for a more rational and efficient drug design process, ultimately accelerating the journey from a promising scaffold to a clinically effective drug. Further research that publishes comprehensive and comparative datasets will be instrumental in strengthening the predictive power of computational models and fostering a more collaborative and data-driven approach to drug discovery.

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